6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-4-14(11(2)5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDPJBOIJORGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate pyrimidine derivatives with pyrrole derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields sulfides .
Scientific Research Applications
6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Key Observations:
- Methyl groups enhance lipophilicity, which may improve membrane permeability .
- Molecular Weight : The target compound (~293 g/mol) falls within the range of drug-like molecules, aligning with Lipinski’s rule of five for oral bioavailability.
Patent and Commercial Relevance
- Cancer Therapeutics : Patent WO2024/0054 () underscores the therapeutic value of pyrrolo-pyrimidine derivatives in oncology, particularly as inhibitors of anti-apoptotic proteins .
- Chemical Intermediates : Compounds like benzyl 4-chloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate () are marketed as building blocks for drug discovery, emphasizing the commercial demand for tailored sulfonamide derivatives .
Biological Activity
6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 278.34 g/mol
Structural Features
- Pyrrolo[3,4-d]pyrimidine Core : This bicyclic structure is known for its diverse biological activities.
- Sulfonyl Group : The presence of a sulfonyl group enhances solubility and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways. For instance, it can inhibit AKT signaling, which is crucial for cell proliferation and survival .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
Pharmacological Profile
A summary of the pharmacological properties is provided in the table below:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9973) |
| Blood-Brain Barrier Penetration | Moderate (0.8921) |
| P-glycoprotein Substrate | Yes (0.7644) |
| CYP450 Inhibition | Moderate to High |
Case Studies
- Anticancer Studies : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
